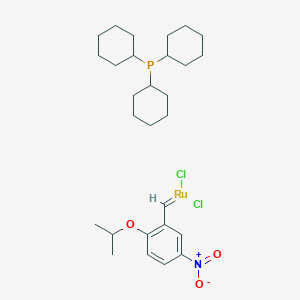
Fmoc-L-Arg(Pyrrolidine)(Pbf)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-L-Arg(Pyrrolidine)(Pbf)-OH is a peptide-based compound developed for use in research laboratories and biotechnology applications. It is a derivative of the amino acid arginine, with a pyrrolidine ring attached to the β-carbon. This derivative is useful for the synthesis of peptides and for the production of various peptide-based compounds. Fmoc-L-Arg(Pyrrolidine)(Pbf)-OH is also known as Fmoc-Arg-Pyr-Pbf, Fmoc-L-Arg-Pyr-Pbf, and Fmoc-Arg-Pyr-Pbf-OH.
Mecanismo De Acción
The mechanism of action of Fmoc-L-Arg(Pyrrolidine)(Pbf)-OH is not fully understood. However, it is believed that the pyrrolidine ring attached to the β-carbon of arginine acts as a stabilizing agent, allowing the peptide bond to form between the Fmoc-L-Arg-OH and the pyrrolidine derivative. This peptide bond is then responsible for the formation of the peptide-based compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of Fmoc-L-Arg(Pyrrolidine)(Pbf)-OH have not been extensively studied. However, it has been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of amino acids, such as arginase and ornithine decarboxylase. It has also been shown to have an inhibitory effect on the activity of some peptidases, such as trypsin and chymotrypsin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Fmoc-L-Arg(Pyrrolidine)(Pbf)-OH in laboratory experiments include its ability to form a peptide bond with a pyrrolidine derivative, its stability, and its ability to be used in a wide range of applications. However, there are some limitations to its use. For example, it is not suitable for the synthesis of peptides with large molecular weights, and it is not suitable for the production of peptide-based drugs.
Direcciones Futuras
Future research into the use of Fmoc-L-Arg(Pyrrolidine)(Pbf)-OH should focus on its potential applications in the development of peptide-based drugs, the study of protein-protein interactions, and the production of peptide antibodies. Additionally, further research should be conducted to determine the biochemical and physiological effects of the compound, as well as its limitations in laboratory experiments. Finally, research should be conducted to determine the most efficient and cost-effective methods for its synthesis.
Métodos De Síntesis
Fmoc-L-Arg(Pyrrolidine)(Pbf)-OH is synthesized by reacting Fmoc-L-Arg-OH with a pyrrolidine derivative, such as 4-methoxybenzyl bromide (Pbf). The reaction is carried out in the presence of a base, such as triethylamine, and a catalyst, such as diisopropylcarbodiimide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of a peptide bond between the Fmoc-L-Arg-OH and the pyrrolidine derivative.
Aplicaciones Científicas De Investigación
Fmoc-L-Arg(Pyrrolidine)(Pbf)-OH has a wide range of applications in scientific research. It has been used in the synthesis of peptides, as well as in the production of peptide-based compounds. It has also been used in the development of peptide-based drugs, in the production of peptide antibodies, and in the study of protein-protein interactions.
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]-pyrrolidin-1-ylmethylidene]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46N4O7S/c1-23-24(2)34(25(3)30-21-38(4,5)49-33(23)30)50(46,47)41-36(42-19-10-11-20-42)39-18-12-17-32(35(43)44)40-37(45)48-22-31-28-15-8-6-13-26(28)27-14-7-9-16-29(27)31/h6-9,13-16,31-32H,10-12,17-22H2,1-5H3,(H,39,41)(H,40,45)(H,43,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVRJIWZWQWYQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N6CCCC6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]-pyrrolidin-1-ylmethylidene]amino]pentanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[S(R)]-N-((1R)-(adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H- xanthen-4-yl)methyl)-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6297238.png)




